TFA-Stable S-Benzyl Protection
Unlike Fmoc-Cys(Trt)-OH, which yields the free sulfhydryl peptide upon standard TFA cleavage, the S-benzyl group of Fmoc-Cys(Bzl)-OH is stable to TFA. This allows the synthesis and purification of S-protected peptides that retain the benzyl thioether moiety, which can be removed later under alternative conditions for controlled disulfide bond formation [1]. The Trt group is classified as acid-labile and is cleaved during routine TFA resin cleavage, whereas the Bzl group remains intact, providing a distinct orthogonal deprotection option .
Trt: Cleaved by TFA
| Evidence Dimension | Acid stability (TFA lability) of cysteine S-protecting group |
|---|---|
| Target Compound Data | S-Benzyl (Bzl): Stable to TFA |
| Comparator Or Baseline | S-Trityl (Trt): Cleaved by TFA |
| Quantified Difference | Qualitative orthogonal difference: Trt removed during final cleavage; Bzl remains intact |
| Conditions | Standard Fmoc-SPPS cleavage conditions (e.g., TFA/TIS/H₂O) |
Why This Matters
Procurement of Fmoc-Cys(Bzl)-OH is essential for synthetic routes requiring protected cysteine intermediates or sequential disulfide bond formation.
- [1] Hibino H, Miki Y, Nishiuchi Y. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. J Pept Sci. 2014 Jan;20(1):30-35. View Source
